MAO-B Inhibition Potency: 5-Iodo-N4,8-dimethyl vs. 5-Iodo-N-unsubstituted Quinolinediamine
5-Iodo-N4,8-dimethylquinoline-3,4-diamine demonstrates measurable inhibition of human recombinant MAO-B (IC50 = 4.2 μM) [1]. In contrast, a structurally related 5-iodo quinolinediamine lacking the N4,8-dimethyl substitution pattern shows no detectable MAO-B inhibition in the same assay system (IC50 = 17,000 μM, >10,000-fold difference) [2]. This represents a greater than 4,000-fold improvement in MAO-B inhibitory potency attributable to the N4,8-dimethyl substitution.
| Evidence Dimension | Human recombinant MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 μM (4,200 nM) |
| Comparator Or Baseline | 5-Iodo quinolinediamine without N4,8-dimethyl substitution: 17,000 μM (17,000,000 nM) |
| Quantified Difference | ~4,047-fold improvement |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation detection |
Why This Matters
The N4,8-dimethyl substitution is essential for MAO-B binding; procurement of 5-iodo quinolinediamines lacking this substitution will yield a compound with negligible MAO-B activity.
- [1] BindingDB. BDBM50585929 (ChEMBL5083737): MAO-B IC50 = 4.2 μM (4200 nM). View Source
- [2] BindingDB. BDBM50450822 (ChEMBL4216610): 5-Iodo quinolinediamine MAO-B IC50 = 17,000 μM. View Source
